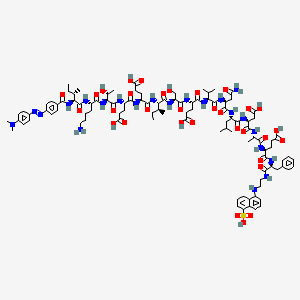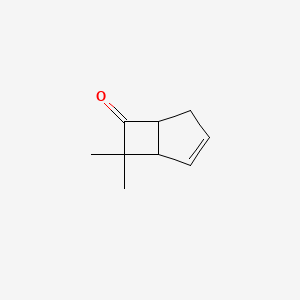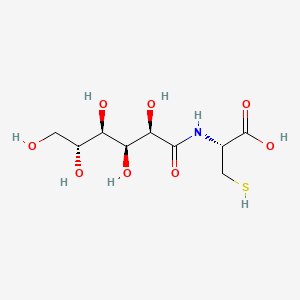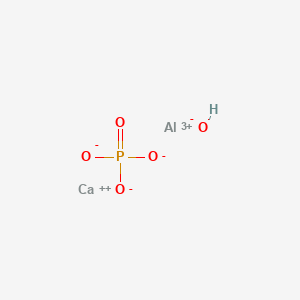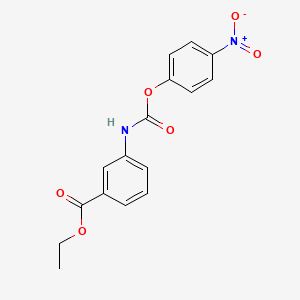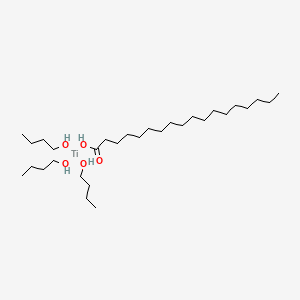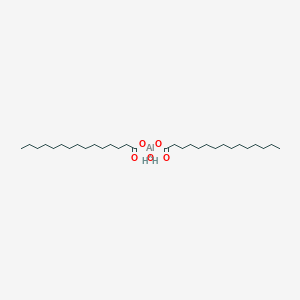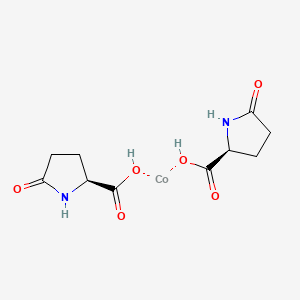
4,5,6-trimethoxy-3-(piperidin-4-yl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5,6-Trimethoxy-3-(piperidin-4-yl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of three methoxy groups and a piperidinyl group attached to the indole core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-trimethoxy-3-(piperidin-4-yl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Attachment of the Piperidinyl Group: The piperidinyl group can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the indole core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
4,5,6-Trimethoxy-3-(piperidin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The indole core can be reduced to form indoline derivatives.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of indoline derivatives.
Substitution: Formation of various substituted indole derivatives.
科学研究应用
4,5,6-Trimethoxy-3-(piperidin-4-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4,5,6-trimethoxy-3-(piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The methoxy groups and the piperidinyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways.
相似化合物的比较
Similar Compounds
4,5,6-Trimethoxy-1H-indole: Lacks the piperidinyl group.
3-(Piperidin-4-yl)-1H-indole: Lacks the methoxy groups.
4,5,6-Trimethoxy-2-(piperidin-4-yl)-1H-indole: Similar structure but with a different substitution pattern.
Uniqueness
4,5,6-Trimethoxy-3-(piperidin-4-yl)-1H-indole is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and piperidinyl groups enhances its versatility in various chemical reactions and its potential as a pharmacologically active compound.
属性
分子式 |
C16H22N2O3 |
|---|---|
分子量 |
290.36 g/mol |
IUPAC 名称 |
4,5,6-trimethoxy-3-piperidin-4-yl-1H-indole |
InChI |
InChI=1S/C16H22N2O3/c1-19-13-8-12-14(16(21-3)15(13)20-2)11(9-18-12)10-4-6-17-7-5-10/h8-10,17-18H,4-7H2,1-3H3 |
InChI 键 |
KHHXAGYLPMRTLE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C2C(=C1)NC=C2C3CCNCC3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


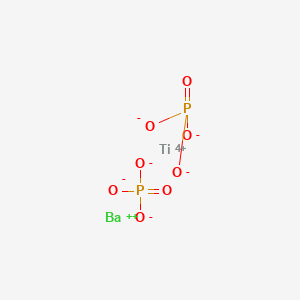
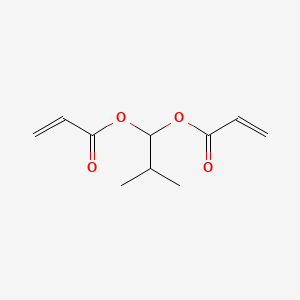
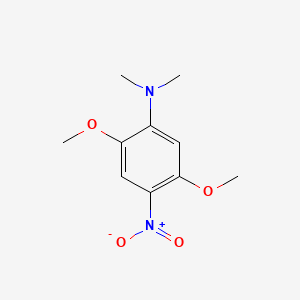
![2-Amino-5-{[(6-methoxypyridin-3-yl)amino]methyl}phenol](/img/structure/B12642191.png)
